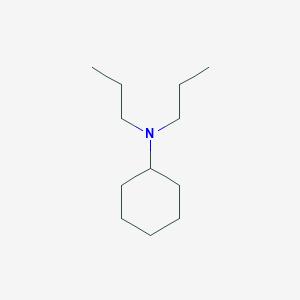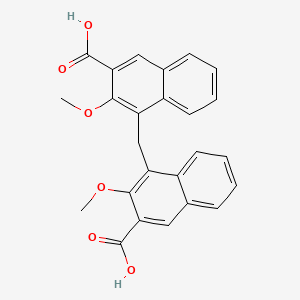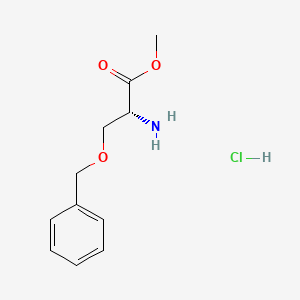
Tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bipiperidine core, and an aminocarbonothioyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl 4,4’-bipiperidine-1-carboxylate. This intermediate is then reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to introduce the aminocarbonothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocarbonothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4,4’-bipiperidine-1-carboxylate
Uniqueness
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H29N3O2S |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O2S/c1-16(2,3)21-15(20)19-10-6-13(7-11-19)12-4-8-18(9-5-12)14(17)22/h12-13H,4-11H2,1-3H3,(H2,17,22) |
InChI-Schlüssel |
ASLWNZSPQXBUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B8601976.png)



![2-methyl-N-[2-(methylthio)ethyl]-6-nitroaniline](/img/structure/B8602008.png)





